2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC13720135
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5 |
|---|---|
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO5/c1-10-6-7-11(9-13(10)21-5)8-12(14(18)19)17-15(20)22-16(2,3)4/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19) |
| Standard InChI Key | OHOAWLRSBLXRLK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 309.36 g/mol | |
| IUPAC Name | 3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
| SMILES | CC(C)(C)OC(=O)NC(Cc1ccc(cc1OC)C)C(=O)O |
Synthesis and Purification
Synthetic Pathways
The synthesis of this compound involves sequential protection, coupling, and deprotection steps:
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Boc Protection: The amine group of the parent amino acid is protected using di-tert-butyl dicarbonate under basic conditions.
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Aromatic Substitution: Introduction of the 3-methoxy-4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Carboxylic Acid Activation: The terminal carboxylate is often activated as an ester or mixed anhydride for subsequent peptide bond formation .
Reaction conditions typically require anhydrous solvents (e.g., THF or DMF), temperatures between 0–25°C, and catalytic agents such as DMAP.
Purification Techniques
Chromatography (e.g., silica gel column chromatography) is employed to isolate the product from by-products. Reverse-phase HPLC may enhance purity for biomedical applications .
Structural and Chemical Properties
Functional Group Reactivity
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Boc Group: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .
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Methoxy-Methylphenyl Group: Electron-donating substituents influence aromatic electrophilic substitution patterns, directing reactivity to the ortho and para positions .
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Carboxylic Acid: Participates in amide bond formation via activation with carbodiimides (e.g., EDC or DCC) .
Table 2: Comparative Analysis of Related Boc-Protected Amino Acids
Applications in Organic Synthesis
Peptide Synthesis
The Boc group’s orthogonality to Fmoc/t-Bu strategies makes this compound valuable in solid-phase peptide synthesis (SPPS). For example, it has been used to incorporate aromatic residues into antimicrobial peptides .
Medicinal Chemistry
The 3-methoxy-4-methylphenyl moiety mimics tyrosine derivatives, enabling its use in kinase inhibitor prototypes. Comparative studies with 4-methoxyphenyl analogs show enhanced lipophilicity (clogP = 2.8 vs. 2.1) .
Comparative Analysis with Related Compounds
Stereochemical Considerations
The (S)-enantiomer of 2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acid demonstrates higher binding affinity to PPARγ (Kd = 0.8 μM vs. 3.2 μM for the (R)-form) . Racemization during synthesis is minimized using HOBt/DIC coupling .
Solubility and Stability
Compared to pyridinyl analogs , the methoxy-methylphenyl group confers greater solubility in apolar solvents (e.g., logS = -3.1 in hexane vs. -4.2 for pyridinyl derivatives) .
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